2-Cyclopropyl-6-methylmorpholine

Description

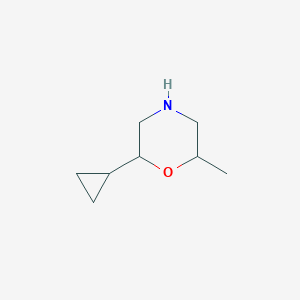

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-6-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6-4-9-5-8(10-6)7-2-3-7/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKRUMKDAJVRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Chemistry of 2 Cyclopropyl 6 Methylmorpholine

Reactivity of the Morpholine (B109124) Heterocycle

The morpholine ring system is a six-membered heterocycle containing both an amine and an ether functional group. wikipedia.orgatamanchemicals.com This structure imparts a unique set of chemical properties that are central to its reactivity. In 2-cyclopropyl-6-methylmorpholine, the substituents at the 2 and 6 positions introduce steric and electronic effects that modulate the inherent reactivity of the parent morpholine scaffold.

Nucleophilic Characteristics of the Nitrogen Atom

The nitrogen atom in the morpholine ring behaves as a secondary amine, making it basic and nucleophilic. wikipedia.orgatamanchemicals.com However, the presence of the ether oxygen atom withdraws electron density from the nitrogen, which makes it less nucleophilic and less basic compared to similar secondary amines like piperidine. wikipedia.org Despite this, the nitrogen atom readily participates in a variety of chemical reactions.

Common reactions involving the morpholine nitrogen include:

Acid-Base Reactions: As a base, morpholine and its derivatives react with acids to form the corresponding morpholinium salts. wikipedia.orgatamanchemicals.com

Alkylation and Acylation: The nitrogen can be alkylated or acylated to form more complex derivatives.

Enamine Formation: Morpholine is frequently used to generate enamines from ketones and aldehydes. wikipedia.org

Coordination Chemistry: The nitrogen atom can coordinate with metal ions, a property utilized in the development of various catalysts and functional materials. For instance, morpholine carbonate and benzoate (B1203000) can form protective layers on steel surfaces by coordinating with iron atoms through both the nitrogen and oxygen atoms. chemicalbook.com

The cyclopropyl (B3062369) and methyl groups in this compound can sterically hinder the approach of electrophiles to the nitrogen atom, potentially slowing reaction rates compared to unsubstituted morpholine.

Ring-Opening Reactions of the Morpholine Skeleton

While the morpholine ring is generally stable, it can undergo ring-opening reactions under specific and often harsh conditions. These reactions typically involve the cleavage of the C-O or C-N bonds within the heterocyclic system.

The cleavage of the morpholine ring can be initiated through various mechanisms:

Oxidative Cleavage: Oxidative methods can be employed to open the morpholine ring. For example, visible light-induced photocatalysis has been shown to promote the oxidative cleavage of the C(sp³)–C(sp³) bond in N-phenylmorpholine in the presence of an oxygen atmosphere. google.com This method avoids the use of harsh transition metals and high temperatures. google.com Another study reported the oxidative cleavage of morpholine derivatives using ozone, although the yield of the ring-opened product was relatively low. google.com

Reductive Cleavage: While less common, reductive methods can also lead to ring opening, particularly with specialized catalysts.

Acid- or Base-Catalyzed Ring Opening: Strong acids or bases, often at elevated temperatures, can catalyze the cleavage of the ether or amine linkages. For instance, the synthesis of some substituted morpholines involves the ring-opening of activated aziridines with haloalcohols, followed by a base-mediated intramolecular ring closure. nih.gov This highlights the potential for ring-opening under specific synthetic conditions. A method for synthesizing 2- and 3-substituted morpholines proceeds through the base-catalyzed ring-opening of a 2-tosyl-1,2-oxazetidine intermediate. acs.orgnih.gov

| Reaction Type | Conditions | Outcome | Reference |

| Oxidative C-C Cleavage | Visible light, 4CzIPN photocatalyst, O₂ atmosphere | Cleavage of C(sp³)–C(sp³) bond | google.com |

| Ozonolysis | Ozone | Low yield of ring-opened product | google.com |

| Base-Catalyzed Cascade | DBU or K₂CO₃ | Ring-opening of oxazetidine followed by ring closure to form morpholine | acs.orgnih.gov |

Derivatives of morpholine, specifically morpholine-2,5-diones and morpholin-2-ones, serve as important monomers for the synthesis of biodegradable polymers like polydepsipeptides and poly(ester amide)s. acs.orgacs.orgresearchgate.netresearchgate.net These polymers combine the properties of polyesters and polyamides and are of interest for biomedical applications. researchgate.netresearchgate.net

The polymerization proceeds via a ring-opening polymerization (ROP) mechanism. acs.orgresearchgate.net This process can be catalyzed by various agents, including:

Metal Catalysts: Tin(II) octoate is a common catalyst for the ROP of morpholine-2,5-diones. researchgate.net

Organocatalysts: Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), often used in combination with a thiourea (B124793) co-catalyst, have been shown to provide controlled polymerization of morpholine-derived monomers. acs.orgresearchgate.netacs.org

The properties of the resulting polymer, such as molecular weight and crystallinity, can be tuned by the choice of substituents on the morpholine monomer, the catalyst system, and the polymerization conditions. acs.orgacs.org For example, the polymerization of (L)-3-methylmorpholine-2,5-dione yields a semi-crystalline polymer, while the (D,L) version produces an amorphous polymer. acs.org

| Monomer Type | Catalyst/Initiator | Polymer Type | Reference |

| Morpholine-2,5-diones | Tin(II) octoate | Polydepsipeptides | researchgate.net |

| Methionine-derived morpholine-2,5-diones | DBU/Thiourea | Poly(ester amide)s | acs.org |

| N-acyl morpholin-2-ones | TBD or DBU/Thiourea | Functionalized poly(aminoesters) | acs.org |

Reactivity of the Cyclopropyl Group

The cyclopropyl group is a three-membered carbocyclic ring characterized by significant ring strain (approximately 100 kJ mol⁻¹). nih.gov This strain makes the cyclopropyl group susceptible to ring-opening reactions, where it can act as a σ-electrophile. nih.gov

In the context of this compound, the cyclopropyl group is attached to a carbon adjacent to both the ring oxygen and nitrogen, which can influence its reactivity. Cyclopropanes bearing an electron-accepting group are known to undergo polar, ring-opening reactions with nucleophiles. nih.gov The reactivity of the cyclopropyl ring can be enhanced by substituents that polarize the C-C bonds.

Studies on donor-acceptor (D-A) cyclopropanes, which have an electron-donating group and an electron-withdrawing group on adjacent carbons, show a wide range of reactivity. nih.gov They can participate in reactions with nucleophiles, electrophiles, and radicals, and can undergo rearrangements and cycloadditions. nih.gov While the morpholine ring itself is not a strong electron-withdrawing group, its heteroatoms can influence the electronic properties of the adjacent cyclopropyl ring.

The reactivity of cyclopropyl-substituted substrates has been observed to be higher in some ring-opening reactions compared to those with larger cycloalkyl groups like cyclopentyl and cyclohexyl. acs.org This enhanced reactivity is attributed to the release of ring strain. The synthesis of various aryl cyclopropanes is often achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which demonstrates the utility of the cyclopropyl group as a building block in organic synthesis. organic-chemistry.org

Strain-Release Reactions

There is no available research data detailing the strain-release reactions of this compound. While cyclopropane (B1198618) rings are known to undergo such reactions due to their inherent ring strain, the specific conditions and outcomes for this particular substituted morpholine have not been documented.

Nucleophilic and Electrophilic Attack on the Cyclopropane Ring

Specific studies on how the cyclopropane ring of this compound behaves under nucleophilic or electrophilic attack are absent from the scientific literature. The electronic effects of the morpholine ring and the methyl group on the reactivity of the cyclopropyl moiety have not been experimentally determined or described.

Chemoselective Transformations of the Compound

There are no published reports on the chemoselective transformations of this compound. Research that would detail how different reagents selectively react with either the cyclopropyl group or the morpholine ring is not available.

Advanced Analytical and Spectroscopic Characterization Techniques

Structural Elucidation by X-ray Crystallography

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique would provide precise information on bond lengths, bond angles, and the conformation of the morpholine (B109124) ring, as well as the relative stereochemistry of the cyclopropyl (B3062369) and methyl substituents.

To perform this analysis, a single crystal of a suitable salt of 2-cyclopropyl-6-methylmorpholine, such as the hydrochloride or tartrate salt, would be grown. The crystal would then be irradiated with a beam of X-rays, and the resulting diffraction pattern analyzed to generate an electron density map of the molecule. From this map, the positions of all non-hydrogen atoms can be determined with high precision.

Illustrative Crystallographic Data for this compound Hydrochloride:

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1002.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.185 |

| R-factor | 0.045 |

Note: The data in this table is illustrative and represents typical values for a small organic molecule hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. A suite of advanced NMR experiments would be required to fully assign the proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry of this compound.

Advanced 1D and 2D NMR Experiments (e.g., COSY, TOCSY, HSQC, HMBC)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to piece together the connectivity of the molecule.

¹H NMR: Provides information on the chemical environment and number of different types of protons.

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, typically those on adjacent carbons.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for cis-2-Cyclopropyl-6-methylmorpholine:

| Position | ¹H Chemical Shift (ppm) (Multiplicity) | ¹³C Chemical Shift (ppm) |

| C2-H | 3.85 (ddd) | 75.2 |

| C3-Hax | 2.95 (dt) | 50.1 |

| C3-Heq | 2.75 (dd) | |

| C5-Hax | 3.10 (dt) | 52.3 |

| C5-Heq | 2.80 (dd) | |

| C6-H | 4.10 (dq) | 72.8 |

| C6-CH₃ | 1.15 (d) | 18.5 |

| Cyclopropyl-H | 0.85 (m) | 12.1 |

| Cyclopropyl-CH₂ | 0.45-0.60 (m) | 4.5, 5.2 |

| NH | 2.50 (br s) | - |

Note: The data in this table is illustrative. Chemical shifts are highly dependent on the solvent and other experimental conditions.

Application of NOE Spectroscopy for Relative Stereochemistry

Nuclear Overhauser Effect (NOE) spectroscopy is instrumental in determining the through-space proximity of protons, which allows for the assignment of relative stereochemistry. In the case of this compound, NOE experiments (such as NOESY or ROESY) would be used to establish the cis or trans relationship between the cyclopropyl group at C2 and the methyl group at C6. For instance, a strong NOE correlation between the proton at C2 and the protons of the methyl group at C6 would indicate that these substituents are on the same side of the morpholine ring (cis isomer).

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion of a molecule with very high precision. This allows for the unambiguous confirmation of the molecular formula. For this compound, the expected monoisotopic mass would be calculated and compared to the experimentally determined value.

Illustrative HRMS Data for this compound:

| Parameter | Value |

| Molecular Formula | C₈H₁₅NO |

| Calculated Monoisotopic Mass | 141.1154 u |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Observed m/z [M+H]⁺ | 142.1227 |

| Mass Error | < 5 ppm |

Note: The data in this table is illustrative. The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be used to confirm the elemental composition.

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses two chiral centers, it can exist as a mixture of enantiomers and diastereomers. Chiral chromatography is a specialized form of column chromatography that is used to separate enantiomers. A chiral stationary phase (CSP) is used that interacts differently with each enantiomer, leading to different retention times. This technique would be essential for determining the enantiomeric excess (e.e.) of a sample, which is a measure of its enantiomeric purity.

Illustrative Chiral HPLC Separation Data for a Mixture of Enantiomers of cis-2-Cyclopropyl-6-methylmorpholine:

| Parameter | Value |

| Chiral Stationary Phase | Chiralcel OD-H |

| Mobile Phase | Hexane/Isopropanol (90:10) + 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Enantiomeric Excess (e.e.) | >99% (for a highly enriched sample) |

Note: The data in this table is illustrative and specific separation conditions would need to be optimized experimentally.

Computational and Theoretical Investigations of 2 Cyclopropyl 6 Methylmorpholine

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the fundamental electronic and geometric properties of molecules. For 2-Cyclopropyl-6-methylmorpholine, these methods can predict its stability, preferred three-dimensional structures, and the energetic pathways of its chemical transformations.

Electronic Structure and Stability Analysis (e.g., DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of molecules. A DFT analysis of this compound would typically involve optimizing the molecule's geometry to find its lowest energy state and then calculating various electronic properties.

The stability of the molecule can be inferred from its total energy and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A larger gap generally suggests lower reactivity and higher stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the morpholine (B109124) ring's nitrogen and oxygen atoms, which have lone pairs of electrons. The LUMO would likely be distributed over the σ* orbitals of the C-N, C-O, and C-C bonds. The presence of the electron-donating methyl and cyclopropyl (B3062369) groups would be expected to raise the HOMO energy level compared to unsubstituted morpholine, potentially making it more reactive.

Conformational Analysis and Potential Energy Surfaces

The non-planar nature of the morpholine ring, combined with the two substituents, means that this compound can exist in several different conformations. The most stable conformation is typically a chair-like structure, but boat and twist-boat conformations are also possible. The substituents can be in either axial or equatorial positions, leading to various stereoisomers.

A detailed conformational analysis involves scanning the potential energy surface (PES) by systematically changing key dihedral angles within the molecule and calculating the energy at each point. This allows for the identification of all stable conformers (local minima on the PES) and the transition states that connect them (saddle points on the PES).

For this compound, the primary conformational question would be the preference for the cyclopropyl and methyl groups to be in axial or equatorial positions. Steric hindrance would generally favor the equatorial position for both bulky groups to minimize steric strain. However, stereoelectronic effects could also play a role. Computational studies on similar substituted heterocycles have shown that the energy differences between conformers can be subtle and influenced by the chosen level of theory and basis set. mdpi.comresearchgate.net

Table 1: Representative Relative Energies of this compound Conformers

| Conformer (Cyclopropyl, Methyl) | Relative Energy (kcal/mol) |

| Equatorial, Equatorial | 0.00 |

| Equatorial, Axial | 1.5 - 2.5 |

| Axial, Equatorial | 2.0 - 3.5 |

| Axial, Axial | > 4.0 |

Note: This table presents hypothetical data based on typical energy differences observed in substituted morpholines and cyclohexanes. Actual values would require specific DFT calculations.

Mechanistic Studies of Chemical Reactions (e.g., Transition State Analysis)

Computational methods can be employed to study the mechanisms of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates, and then locating the transition states that connect these species. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For instance, the N-alkylation or N-acylation of the morpholine nitrogen is a common reaction. A mechanistic study would model the approach of an electrophile to the nitrogen atom and calculate the energy profile of the reaction pathway. This would reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving an intermediate. The stereochemistry of the reaction could also be investigated by considering the different conformations of the starting material and their respective reaction barriers.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and simulation techniques are used to explore the dynamic behavior of molecules over time.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters, which can be invaluable for structure elucidation and for validating experimental results. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules.

The prediction of NMR chemical shifts for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. mdpi.com The calculated chemical shifts for the different hydrogen and carbon atoms in the molecule would depend on their local electronic environment, which is influenced by the molecule's conformation. By calculating the NMR shifts for different stable conformers and comparing them to experimental data, it is possible to determine the dominant conformation in solution.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Model Morpholine Derivative

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 68.5 | 67.9 |

| C3 | 45.8 | 45.2 |

| C5 | 45.8 | 45.2 |

| C6 | 72.1 | 71.5 |

Note: This table is illustrative and shows the typical level of agreement that can be achieved between predicted and experimental NMR data for similar heterocyclic systems. mdpi.com

Conformational Dynamics and Molecular Flexibility

Molecular dynamics (MD) simulations can provide a picture of how this compound moves and changes its shape over time at a given temperature. An MD simulation solves Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the potential energy of the system.

An MD simulation of this compound would reveal the flexibility of the morpholine ring and the rotational freedom of the cyclopropyl and methyl substituents. It could show, for example, the frequency of ring-flipping between different chair conformations and the torsional motions of the substituent groups. This information is crucial for understanding how the molecule might interact with other molecules, such as binding to a biological receptor, where conformational flexibility can be a key determinant of binding affinity. The simulations can also be used to calculate thermodynamic properties like conformational entropy.

Molecular Interaction Studies

A thorough search of scientific databases and literature reveals a gap in the understanding of the molecular interactions of this compound from a computational standpoint. Molecular interaction studies, which typically involve techniques like molecular docking and molecular dynamics simulations, are crucial for elucidating how a compound might bind to a biological target, such as a protein or enzyme. These studies provide insights into the binding affinity, orientation, and the specific intermolecular forces—like hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern the interaction.

For this compound, there are no publicly available reports detailing such investigations. Consequently, data on its potential binding modes with any specific biological target, or a comparative analysis of its interaction profile with other molecules, remains uncharacterized through computational methods.

In Silico Approaches for Chemical Design and Synthesis Guidance

Similarly, the application of in silico approaches to guide the design of new chemical entities based on the this compound scaffold or to optimize its synthesis is not documented in the current body of scientific literature. In silico methods, including Quantitative Structure-Activity Relationship (QSAR) studies and computational screening of virtual libraries, are instrumental in modern drug discovery. These approaches help in predicting the biological activity of novel derivatives and in prioritizing compounds for synthesis, thereby saving time and resources.

The absence of such studies on this compound means that there are no established computational models to predict the activity of its derivatives or to provide a rational basis for its chemical modification to enhance desired properties. The exploration of its chemical space through computational means is a research area that is yet to be explored.

As the field of computational chemistry continues to expand, it is possible that future research will address these gaps, providing valuable insights into the molecular behavior of this compound and paving the way for its potential applications.

Chemical Utility and Synthetic Applications of the 2 Cyclopropyl 6 Methylmorpholine Framework

Function as a Chiral Building Block in Asymmetric Synthesis

Chirality plays a pivotal role in the biological activity of molecules. The 2-cyclopropyl-6-methylmorpholine framework, possessing inherent chirality, serves as a valuable building block in asymmetric synthesis, enabling the stereocontrolled preparation of complex molecules.

Utilization as Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. While specific examples detailing the use of this compound itself as a chiral auxiliary are not prevalent in the readily available literature, the broader class of chiral morpholines and related oxazolidines are extensively used for this purpose. For instance, the concept of catalytically formed chiral auxiliaries has been demonstrated, where an oxazolidine, structurally related to the morpholine (B109124) core, is generated in situ to control the stereochemistry of subsequent reactions like cyclopropanation and epoxidation. nih.gov This approach overcomes the need for stoichiometric amounts of the chiral auxiliary. nih.gov The principle of using a temporary stereocenter, often a hydroxyl group on a related heterocyclic system, to direct cyclopropanation reactions highlights a similar strategy where the auxiliary dictates the facial selectivity of the reaction. rsc.org

Application as Chiral Templates

Chiral templates function similarly to chiral auxiliaries by providing a stereochemical bias during a reaction. The rigid conformation of the this compound ring system can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered side. This strategy is fundamental in asymmetric synthesis for establishing new stereocenters with high levels of enantiomeric excess. While direct documented applications of this compound as a chiral template are not extensively detailed, the principle is well-established within the synthesis of chiral molecules, including those containing cyclopropane (B1198618) rings. rsc.org

Development as Organocatalysts

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral morpholines are recognized as privileged structural motifs in the design of organocatalysts. semanticscholar.org Although specific studies focusing on this compound as an organocatalyst are limited, the development of chiral morpholines for asymmetric hydrogenations demonstrates their potential. rsc.orgresearchgate.net For example, rhodium complexes with chiral bisphosphine ligands have been successfully employed for the asymmetric hydrogenation of unsaturated morpholines, yielding 2-substituted chiral morpholines with high enantioselectivities. rsc.orgresearchgate.net This highlights the potential for developing catalysts based on the this compound scaffold for various asymmetric transformations.

Scaffold in Diversity-Oriented Synthesis for Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of small molecules for high-throughput screening and the discovery of new biologically active compounds. mdpi.comrsc.orgnih.govcam.ac.uk The this compound framework, with its multiple points for diversification, is an attractive scaffold for DOS. By varying the substituents on the nitrogen atom and at other positions of the morpholine ring, as well as on the cyclopropyl (B3062369) group, a large library of analogues can be generated. This approach allows for the systematic exploration of chemical space around this privileged core structure, increasing the probability of identifying compounds with desired biological activities. mdpi.com The morpholine moiety itself is a feature of interest in chemical genetics and has been incorporated into DOS libraries to probe biological processes. mdpi.com

Precursor for the Development of Advanced Chemical Probes

Chemical probes are essential tools for studying biological systems. The this compound scaffold can serve as a starting point for the synthesis of advanced chemical probes. Its inherent structural features can be modified to incorporate reporter groups, such as fluorescent tags or affinity labels, without significantly altering its core binding properties. The development of DNA-encoded libraries (DELs) using diversity-oriented synthesis principles further underscores the potential of such scaffolds in creating vast collections of molecules for identifying protein binders, which can then be optimized into chemical probes. nih.gov

Modulation of Molecular Architecture and Properties

Conformational Restriction and Rigidity Induced by the Cyclopropyl Group

The introduction of a cyclopropyl group at the C2 position of a morpholine ring significantly impacts the molecule's conformational flexibility. The inherent structural characteristics of the cyclopropane ring, a three-membered carbocycle, lead to considerable ring strain and a rigid geometry. dalalinstitute.com This rigidity is imparted to the larger morpholine framework, restricting the range of accessible conformations.

The morpholine ring typically exists in a chair conformation, which is the most stable arrangement. However, the presence of substituents can lead to other conformations, such as the boat or twist-boat, becoming more accessible. The cyclopropyl group, with its fixed bond angles of approximately 60° internally, sterically disfavors conformations that would bring it into close proximity with other atoms on the morpholine ring. dalalinstitute.com This steric hindrance effectively locks the morpholine ring into a more defined chair conformation, with the cyclopropyl group preferentially occupying an equatorial position to minimize steric strain.

Computational studies on similar substituted heterocyclic systems have demonstrated that the energy barrier for ring inversion is significantly increased by the presence of a bulky or rigid substituent. In the case of this compound, the cyclopropyl group, along with the methyl group at the C6 position, would further contribute to this conformational locking. The preferred conformation would likely see both the cyclopropyl and methyl groups in equatorial positions to minimize 1,3-diaxial interactions, which are a major source of steric strain in cyclic systems.

This conformational restriction is a key feature in the design of bioactive molecules, as it reduces the entropic penalty upon binding to a biological target. By pre-organizing the molecule into a specific, biologically active conformation, the binding affinity can be enhanced. The rigid nature of the this compound framework makes it an attractive scaffold in medicinal chemistry.

Influence on Steric and Electronic Environments

From a steric perspective, the cyclopropyl group is a bulky substituent. Its three-dimensional structure creates a defined pocket of steric hindrance around the C2 position of the morpholine ring. This steric bulk can be strategically utilized to control the approach of other molecules, for instance, by preventing or allowing access to a specific binding site on a protein. The methyl group at the C6 position further adds to the steric profile of the molecule, creating a distinct substitution pattern that can be fine-tuned for optimal biological activity.

Electronically, the cyclopropyl group is known to possess unique characteristics. Due to the high p-character of the C-C bonds within the three-membered ring, a cyclopropyl group can donate electron density to adjacent atoms, a phenomenon often referred to as "cyclopropyl conjugation." rsc.org In the context of this compound, this electron-donating effect can increase the electron density on the adjacent nitrogen atom of the morpholine ring. This, in turn, can influence the basicity (pKa) of the nitrogen and its ability to participate in hydrogen bonding or other non-covalent interactions, which are crucial for molecular recognition.

Systematic studies on related structures have shown that the electronic nature of substituents can be a predominant factor in controlling chemical reactivity and biological interactions. rsc.org The interplay between the steric bulk and the electron-donating properties of the cyclopropyl group, combined with the presence of the C6-methyl group, provides a versatile platform for medicinal chemists to modulate the properties of molecules containing the this compound scaffold.

Table 1: Comparative Properties of Morpholine and Substituted Morpholines

| Compound | Key Substituent(s) | Expected Conformational Flexibility | Notable Steric/Electronic Influence |

| Morpholine | None | High | Baseline |

| 2-Methylmorpholine | Methyl | Moderately Reduced | Minor steric bulk, weak inductive effect |

| 2,6-Dimethylmorpholine | Two Methyl groups | Reduced | Increased steric bulk, moderate inductive effect |

| 2-Cyclopropylmorpholine | Cyclopropyl | Significantly Reduced | Significant steric bulk, electron-donating |

| This compound | Cyclopropyl, Methyl | Highly Reduced | Significant and directional steric bulk, combined inductive and conjugative electronic effects |

Future Research Directions in 2 Cyclopropyl 6 Methylmorpholine Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

Future research will likely prioritize the development of more environmentally benign and efficient syntheses of 2-Cyclopropyl-6-methylmorpholine and its analogs. While traditional methods for morpholine (B109124) synthesis often involve harsh reagents and generate significant waste, emerging green chemistry principles offer promising alternatives.

One promising avenue is the adoption of one-pot, metal-free synthetic strategies. Recent studies have demonstrated the successful synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines using simple and inexpensive reagents like ammonium persulfate. beilstein-journals.org Future work could adapt this metal-free approach for the synthesis of this compound, thereby avoiding transition metal catalysts and simplifying purification processes. beilstein-journals.org

Another key area of innovation lies in the use of sustainable reagents. For instance, a recently developed two-step protocol for morpholine synthesis utilizes ethylene sulfate, an inexpensive and less hazardous reagent, for the conversion of 1,2-amino alcohols. chemrxiv.orgacs.org This method has been shown to be scalable and offers significant environmental and safety advantages over traditional approaches that use reagents like chloroacetyl chloride. chemrxiv.org Adapting this methodology for the synthesis of the specific 1-amino-1-cyclopropylpropan-2-ol precursor required for this compound would represent a significant step towards a greener manufacturing process.

The exploration of multicomponent reactions (MCRs) also presents a viable strategy for the sustainable synthesis of morpholine derivatives. A green synthesis of morpholine-2-thiones has been reported via a one-pot multicomponent reaction of aziridines, carbon disulfide, and nitromethane under solvent-free conditions. iau.ir Future research could investigate the possibility of developing novel MCRs for the direct construction of the this compound scaffold, which would improve atom economy and reduce the number of synthetic steps.

| Green Synthesis Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

| Metal-Free Synthesis from Aziridines | Avoids transition metal catalysts, simplified purification. beilstein-journals.org | Adaptation of existing protocols to cyclopropyl-substituted aziridine (B145994) precursors. |

| Ethylene Sulfate Method | Utilizes inexpensive, less hazardous reagents; scalable. chemrxiv.orgacs.org | Synthesis of the required 1-amino-1-cyclopropylpropan-2-ol precursor and optimization of the cyclization step. |

| Multicomponent Reactions (MCRs) | Improved atom economy, reduced synthetic steps, solvent-free conditions. iau.ir | Design of novel MCRs for the direct assembly of the this compound core. |

Discovery of Novel Reactivity and Catalytic Transformations

The distinct chemical functionalities of this compound—the strained cyclopropyl (B3062369) ring and the nitrogen-containing heterocycle—offer fertile ground for the discovery of novel reactivity and catalytic applications.

The cyclopropyl group is known to participate in a variety of ring-opening and rearrangement reactions due to its inherent ring strain. rsc.org Future research should focus on exploring the reactivity of the cyclopropyl moiety within the this compound framework. This could involve transition-metal catalyzed C-C bond activation, leading to the formation of larger ring systems or functionalized acyclic compounds. The development of palladium-catalyzed direct cyclopropylation of heterocycles suggests the potential for reverse reactions, where the cyclopropyl group could be introduced onto other heterocyclic scaffolds. nih.gov

Furthermore, the morpholine nitrogen can act as a ligand for metal catalysts or as a basic site to promote organic transformations. The unique steric and electronic environment provided by the adjacent cyclopropyl and methyl groups could impart novel selectivity in catalysis. Future studies could investigate the use of this compound and its derivatives as chiral ligands in asymmetric catalysis, potentially leading to new methods for the enantioselective synthesis of complex molecules. The application of cyclopropane-fused N-heterocycles in various cycloaddition reactions also points to the potential for this compound to serve as a building block in the synthesis of complex polycyclic structures. researchgate.net

| Area of Reactivity | Potential Applications | Future Research Focus |

| Cyclopropyl Ring-Opening/Rearrangement | Synthesis of novel heterocyclic and acyclic compounds. | Exploration of reaction conditions (e.g., transition metal catalysts, photochemistry) to control reaction pathways. rsc.org |

| C-H Functionalization of the Cyclopropyl Ring | Introduction of new functional groups to modify properties. | Development of selective C-H activation methods for the cyclopropyl moiety. |

| Morpholine Nitrogen as a Ligand/Base | Asymmetric catalysis, organocatalysis. | Design and synthesis of metal complexes of this compound and evaluation of their catalytic activity. |

| Cycloaddition Reactions | Construction of complex polycyclic scaffolds. researchgate.net | Investigation of the dienophilic/dipolarophilic character of the molecule in various cycloaddition reactions. |

Advanced Integration of Machine Learning and AI in Molecular Design and Synthesis

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. For this compound, these computational tools can accelerate the design of new analogs with desired properties and optimize their synthetic routes.

ML models can be trained on existing chemical reaction data to predict the outcomes of novel reactions, thus reducing the number of trial-and-error experiments required in the laboratory. azolifesciences.com In the context of this compound, ML algorithms could be employed to predict the feasibility and efficiency of different "green" synthetic pathways, identify optimal reaction conditions, and even suggest novel synthetic strategies that have not yet been considered by human chemists.

Furthermore, generative AI models can be used to design novel morpholine analogs with specific biological activities or material properties. By learning the structure-activity relationships from known morpholine-containing compounds, these models can propose new molecules with enhanced efficacy or improved pharmacokinetic profiles. nih.gov For example, machine learning-based rational design has been successfully used to discover potent analogs of insect neuropeptides, demonstrating the power of this approach in designing bioactive molecules. nih.gov Future research in this area could focus on developing bespoke ML models for the this compound scaffold to guide the synthesis of new derivatives for various applications.

Exploration of Complex Multi-Substituted Analogs

Building upon the core structure of this compound, future synthetic efforts will likely focus on the creation of more complex, multi-substituted analogs. The introduction of additional functional groups at various positions on the morpholine ring can lead to molecules with fine-tuned properties and novel biological activities.

Recent advances in the synthesis of substituted morpholines provide a strong foundation for this research. For example, diastereoselective and diastereoconvergent syntheses of 2- and 3-substituted morpholines have been reported, offering precise control over the stereochemistry of the resulting products. acs.org Applying these methodologies to this compound could lead to the synthesis of a diverse library of stereochemically defined analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-cyclopropyl-6-methylmorpholine, and how can reaction conditions be systematically optimized?

- Methodological Answer: Begin with retrosynthetic analysis to identify key intermediates (e.g., morpholine ring formation, cyclopropane introduction). Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. Monitor reaction progress via HPLC or GC-MS to quantify yield and purity. Validate reproducibility across three independent trials and report mean yields with standard deviations .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer: Combine H/C NMR (e.g., DEPT-135 for quaternary carbon identification) with high-resolution mass spectrometry (HRMS) for structural confirmation. Use chiral HPLC with a polysaccharide column to assess enantiopurity. Cross-validate results with IR spectroscopy for functional group analysis and X-ray crystallography for absolute configuration determination .

Q. How can researchers validate the accuracy of analytical methods for quantifying impurities in this compound?

- Methodological Answer: Follow ICH Q2(R1) guidelines for method validation. Perform linearity tests (R² ≥ 0.995), precision studies (RSD < 2% for intra-day/inter-day assays), and spike-and-recovery experiments for accuracy (95–105% recovery). Use forced degradation studies (acid/base hydrolysis, oxidative stress) to establish specificity .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how can enantiomeric excess (ee) be quantified?

- Methodological Answer: Employ kinetic resolution via lipase-catalyzed acyl transfer or asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes). Quantify ee using chiral stationary phase HPLC with a polarimetric detector. Validate results with Mosher’s ester analysis or vibrational circular dichroism (VCD) for absolute configuration .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological relevance of this compound derivatives?

- Methodological Answer: Synthesize analogs with systematic substitutions (e.g., cyclopropane ring expansion, methyl group replacement). Test in vitro binding affinity using radioligand assays (e.g., values) and functional efficacy via cAMP accumulation or calcium flux assays. Apply multivariate regression analysis to correlate structural descriptors (Hammett constants, logP) with bioactivity .

Q. What in vivo models are appropriate for assessing the pharmacokinetic and toxicological profiles of this compound?

- Methodological Answer: Use Sprague-Dawley rats for preliminary ADME studies: measure plasma half-life (), bioavailability (F%), and brain penetration (logBB). Conduct acute toxicity testing (OECD 423) and CYP450 inhibition assays. For CNS-targeted applications, employ microdialysis to monitor unbound drug concentrations in rodent cerebrospinal fluid .

Q. How can computational methods predict the binding mode of this compound to biological targets?

- Methodological Answer: Perform molecular docking (AutoDock Vina, Glide) against homology-modeled receptors. Validate poses with molecular dynamics simulations (GROMACS, AMBER) to assess stability (RMSD < 2 Å over 100 ns). Calculate binding free energies using MM-PBSA/GBSA and cross-reference with experimental IC₅₀ values .

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

- Methodological Answer: Conduct meta-analysis to identify confounding variables (e.g., assay conditions, cell lines). Replicate key experiments under standardized protocols (e.g., ATCC cell authentication, controlled buffer pH). Use Bland-Altman plots to assess inter-lab variability and hierarchical clustering to resolve outlier datasets .

Methodological Frameworks

- Experimental Design : Apply the PICO framework (Population: target protein; Intervention: compound; Comparison: reference drug; Outcome: binding affinity) to structure hypothesis-driven studies .

- Data Validation : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions and mitigate bias .

- Ethical Reporting : Disclose synthetic yields with significant figures aligned with instrument precision (e.g., 78.3 ± 0.5% for HPLC) and avoid "significant" without p-values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.